molecular formula C13H12O3 B13345434 Ethyl 3-(4-acetylphenyl)propiolate

Ethyl 3-(4-acetylphenyl)propiolate

Cat. No.: B13345434
M. Wt: 216.23 g/mol
InChI Key: OTZMIOSBMIXAMB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-acetylphenyl)propiolate: is an organic compound with the molecular formula C13H12O3 It is a derivative of propiolic acid, featuring an ethyl ester group and a phenyl ring substituted with an acetyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-acetylphenyl)propiolate typically involves the esterification of 3-(4-acetylphenyl)propiolic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-acetylphenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of 3-(4-acetylphenyl)propiolic acid or 4-acetylbenzoic acid.

    Reduction: Formation of Ethyl 3-(4-acetylphenyl)propanoate or Ethyl 3-(4-acetylphenyl)propane.

    Substitution: Formation of nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Ethyl 3-(4-acetylphenyl)propiolate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylphenyl)propiolate involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and dipole-dipole interactions, while the propiolate moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Ethyl propiolate: A simpler ester of propiolic acid, lacking the phenyl and acetyl groups.

    Ethyl 3-phenylpropiolate: Similar structure but without the acetyl group on the phenyl ring.

    Ethyl 3-(4-methylphenyl)propiolate: Similar structure but with a methyl group instead of an acetyl group on the phenyl ring.

Uniqueness: Ethyl 3-(4-acetylphenyl)propiolate is unique due to the presence of both the acetyl and propiolate groups, which confer distinct reactivity and potential for diverse applications. The acetyl group enhances its ability to participate in specific biochemical interactions, while the propiolate moiety provides a reactive site for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 3-(4-acetylphenyl)prop-2-ynoate

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3H2,1-2H3

InChI Key

OTZMIOSBMIXAMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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